2-(Trifluoromethyl)pyridine-4-sulfonamide
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Overview
Description
2-(Trifluoromethyl)pyridine-4-sulfonamide is a chemical compound with the molecular formula C6H5F3N2O2S It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with a sulfonamide reagent under suitable conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)pyridine-4-sulfonamide may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.
Substitution: The trifluoromethyl and sulfonamide groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-(Trifluoromethyl)pyridine-4-sulfonamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyridine-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but lacks the sulfonamide group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of the sulfonamide group.
Uniqueness
2-(Trifluoromethyl)pyridine-4-sulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5F3N2O2S |
---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyridine-4-sulfonamide |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)5-3-4(1-2-11-5)14(10,12)13/h1-3H,(H2,10,12,13) |
InChI Key |
HQUDYRRWNJTOPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
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